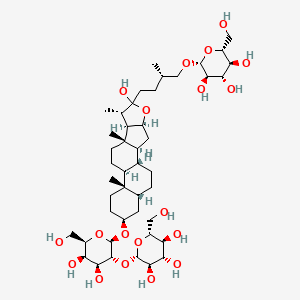

Cladribine 5'-Monophosphate Monosodium Salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cladribine 5’-Monophosphate Monosodium Salt is a derivative of cladribine, a purine nucleoside analog. This compound is primarily used in the treatment of certain types of leukemia and multiple sclerosis. It functions by interfering with the DNA synthesis of targeted cells, leading to cell death. This makes it particularly effective in targeting rapidly dividing cells, such as cancer cells and certain immune cells.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Cladribine 5’-Monophosphate Monosodium Salt involves the phosphorylation of cladribine. Cladribine is first synthesized through a series of chemical reactions starting from adenine. The key step involves the chlorination of adenine to produce 2-chloroadenine, which is then converted to cladribine through a series of reactions involving deoxyribose.

Industrial Production Methods: In an industrial setting, the production of Cladribine 5’-Monophosphate Monosodium Salt involves large-scale chemical synthesis under controlled conditions. The process includes the use of high-purity reagents and solvents, as well as stringent quality control measures to ensure the consistency and purity of the final product.

化学反応の分析

Types of Reactions: Cladribine 5’-Monophosphate Monosodium Salt undergoes several types of chemical reactions, including phosphorylation, dephosphorylation, and hydrolysis.

Common Reagents and Conditions:

Phosphorylation: This reaction typically involves the use of phosphorylating agents such as phosphoric acid or its derivatives under acidic or neutral conditions.

Dephosphorylation: Enzymatic dephosphorylation can occur in biological systems, often mediated by phosphatases.

Hydrolysis: This reaction can occur under acidic or basic conditions, leading to the breakdown of the phosphate ester bond.

Major Products: The major products formed from these reactions include cladribine diphosphate and cladribine triphosphate, which are active metabolites in biological systems.

科学的研究の応用

Cladribine 5’-Monophosphate Monosodium Salt has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study nucleoside analogs and their interactions with enzymes.

Biology: Researchers use it to investigate the mechanisms of DNA synthesis and repair.

Medicine: It is extensively studied for its therapeutic potential in treating leukemia and multiple sclerosis. Clinical trials and studies have demonstrated its efficacy in reducing disease activity and progression.

Industry: The compound is used in the development of new pharmaceuticals and therapeutic agents.

作用機序

Cladribine 5’-Monophosphate Monosodium Salt exerts its effects by mimicking the natural nucleoside deoxyadenosine. Once inside the cell, it is phosphorylated to its active form, cladribine triphosphate. This active form is incorporated into the DNA of rapidly dividing cells, leading to DNA strand breaks and ultimately cell death. The compound selectively targets lymphocytes, making it effective in treating diseases like multiple sclerosis and leukemia.

類似化合物との比較

Fludarabine: Another purine nucleoside analog used in the treatment of hematological malignancies.

Pentostatin: A purine analog that inhibits adenosine deaminase, used in the treatment of hairy cell leukemia.

Nelarabine: A prodrug of arabinosylguanine, used in the treatment of T-cell acute lymphoblastic leukemia.

Uniqueness: Cladribine 5’-Monophosphate Monosodium Salt is unique due to its selective targeting of lymphocytes and its ability to be incorporated into DNA, leading to cell death. Unlike other similar compounds, it is relatively resistant to breakdown by adenosine deaminase, allowing it to accumulate in targeted cells and exert its therapeutic effects more effectively.

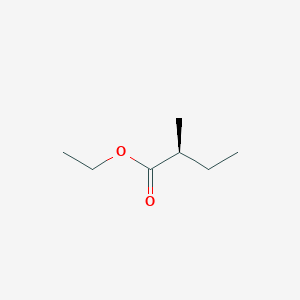

特性

CAS番号 |

104959-31-1 |

|---|---|

分子式 |

C₁₀H₁₃ClN₅NaO₆P |

分子量 |

388.66 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-amino-6-[(Z)-(hydroxyimino)methyl]-2-pyrazinecarboxylate](/img/structure/B1148184.png)